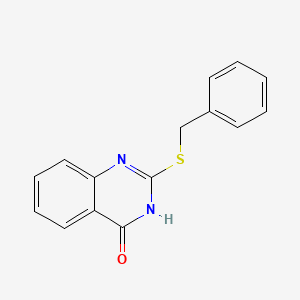

2-(Benzylthio)quinazolin-4(1H)-one

概要

説明

2-(Benzylthio)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of the benzylthio group in this compound enhances its potential for various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with benzylthiol in the presence of a suitable catalyst. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method is green, simple, and efficient, providing good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices, such as using non-toxic reagents and minimizing waste, are likely to be applied in scaling up the synthesis process.

化学反応の分析

Types of Reactions

2-(Benzylthio)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

科学的研究の応用

Biological Activities

The biological activities of 2-(benzylthio)quinazolin-4(1H)-one and its derivatives are diverse, with several key areas of research highlighting their potential therapeutic applications:

Antimicrobial Activity

Quinazoline derivatives, including this compound, have been evaluated for their antimicrobial properties. For instance, certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential as novel antimicrobial agents .

Antihypertensive Effects

Research indicates that quinazoline derivatives can exhibit vasorelaxant effects and antihypertensive properties by acting on vascular smooth muscle receptors. These compounds may modulate calcium channels and other signaling pathways involved in vascular reactivity, making them candidates for treating hypertension .

Anticancer Potential

Studies have also explored the anticancer properties of quinazoline derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer progression, including pathways related to oxidative stress and inflammation . For example, modifications at specific positions on the quinazoline scaffold have enhanced its potency against cancer cell lines.

Case Studies

To illustrate the applications of this compound, several case studies highlight its effectiveness in different therapeutic areas:

- Vasorelaxation Studies : In a study involving rat thoracic aorta, several quinazoline derivatives demonstrated significant vasorelaxation effects, indicating their potential use in managing vascular diseases linked to endothelial dysfunction .

- Antimicrobial Testing : A series of synthesized quinazoline derivatives were tested against various bacterial strains using agar well diffusion methods. Compounds showed varying degrees of activity, with some surpassing standard antibiotics like ampicillin in efficacy against certain pathogens .

Summary Table of Applications

作用機序

The mechanism of action of 2-(Benzylthio)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation and apoptosis.

Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of tumor cell growth and induction of apoptosis.

類似化合物との比較

Similar Compounds

2,4,6-Trisubstituted Quinazoline Derivatives: Known for their antitumor activity.

4,6,7-Trisubstituted Quinazoline Derivatives: Exhibits potent cytotoxicity against cancer cells.

Uniqueness

2-(Benzylthio)quinazolin-4(1H)-one is unique due to the presence of the benzylthio group, which enhances its chemical reactivity and biological activity compared to other quinazolinone derivatives

生物活性

2-(Benzylthio)quinazolin-4(1H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of benzylthio derivatives with quinazolinone precursors. The structural characteristics of this compound contribute significantly to its biological activity, particularly through its ability to interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a series of quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported as low as 8.8 μM for MCF-7 and 26.0 μM for HepG2 cells, indicating potent antiproliferative effects .

Table 1: Cytotoxicity Data of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 8.8 |

| This compound | HepG2 | 26.0 |

| Doxorubicin (control) | MCF-7 | 10.0 |

| Doxorubicin (control) | HepG2 | 30.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicated that derivatives of quinazolinones exhibited broad-spectrum antimicrobial activity comparable to standard antibiotics like Gentamicin and Ciprofloxacin. Specific derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria .

Antiangiogenic Activity

In addition to its cytotoxic effects, this compound has been investigated for antiangiogenic activity through inhibition of VEGFR-2, a critical receptor in angiogenesis. Compounds similar to this quinazoline derivative demonstrated significant inhibition of VEGFR-2, suggesting potential applications in cancer therapy by limiting tumor blood supply .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes and receptors involved in cell proliferation and survival:

- Dihydrofolate Reductase (DHFR) : Some studies have shown that methoxylated derivatives exhibit potent DHFR inhibition, which is crucial for DNA synthesis in rapidly dividing cells .

- Apoptosis Induction : The compound has been linked to the activation of intrinsic and extrinsic apoptosis pathways, modulating apoptosis regulators such as Bax and Bcl-2 .

Case Studies

Several case studies have documented the therapeutic potential of quinazoline derivatives:

- Antitumor Efficacy : A study demonstrated that specific derivatives induced apoptosis in cancer cells through cell cycle arrest and increased DNA fragmentation .

- Antimicrobial Screening : A comparative analysis revealed that certain quinazoline compounds exhibited antimicrobial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

特性

IUPAC Name |

2-benzylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTCWCXNSKYVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287495 | |

| Record name | STK723913 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-77-0 | |

| Record name | NSC51332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK723913 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。